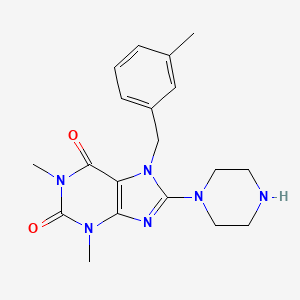![molecular formula C15H21F3N4O B4426747 N-[2-(4-methyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4426747.png)
N-[2-(4-methyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea
Vue d'ensemble
Description
N-[2-(4-methyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea is a synthetic compound that has been widely used in scientific research. It is commonly referred to as "compound 1" and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of N-[2-(4-methyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea involves the inhibition of specific enzymes, which results in the modulation of various biological pathways and processes. For instance, the inhibition of Akt by this compound leads to the suppression of cell proliferation and survival. Similarly, the inhibition of GSK-3β by this compound results in the modulation of glycogen metabolism and insulin signaling.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in different cell types and animal models. For instance, it has been reported to induce apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and improve glucose homeostasis in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(4-methyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea is its potency and selectivity towards specific enzymes. This makes it a valuable tool compound for investigating various biological pathways and processes. However, one of the limitations of this compound is its solubility in aqueous solutions, which can affect its bioavailability and efficacy in certain experimental settings.
Orientations Futures
There are several future directions for the use of N-[2-(4-methyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea in scientific research. One direction is the investigation of its potential therapeutic applications in various diseases, such as cancer, inflammation, and diabetes. Another direction is the development of more potent and selective analogs of this compound for specific biological targets. Additionally, the use of this compound in combination with other compounds or therapies could also be explored to enhance its efficacy and reduce potential side effects.
Conclusion:
This compound is a valuable tool compound in scientific research due to its potency and selectivity towards specific enzymes. It has shown promising results in various studies and has the potential for future therapeutic applications. However, further research is needed to fully understand its mechanism of action and to develop more potent and selective analogs for specific biological targets.
Applications De Recherche Scientifique
N-[2-(4-methyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea has been extensively used in scientific research as a tool compound to investigate various biological pathways and processes. It has been shown to exhibit potent inhibitory activity against several enzymes, including protein kinase B (Akt), glycogen synthase kinase 3β (GSK-3β), and cyclin-dependent kinase 2 (CDK2). These enzymes are involved in various cellular processes, such as cell proliferation, differentiation, and survival.
Propriétés
IUPAC Name |
1-[2-(4-methylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4O/c1-21-8-10-22(11-9-21)7-6-19-14(23)20-13-5-3-2-4-12(13)15(16,17)18/h2-5H,6-11H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQOTCJYIAVPTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4426686.png)
![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B4426694.png)
![5-methyl-3-(tetrahydro-2-furanylmethyl)-3H-pyrrolo[2',3':4,5]pyrimido[1,6-a]benzimidazol-1-yl acetate](/img/structure/B4426701.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methoxyphenyl)-N-methylurea](/img/structure/B4426702.png)
![N-benzyl-N-ethyl-3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propanamide](/img/structure/B4426705.png)
![4-ethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B4426712.png)
![{2-[(2-fluorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4426720.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-ethoxybenzamide](/img/structure/B4426727.png)
![1-benzyl-4-[(2-chloro-6-fluorobenzyl)sulfonyl]piperazine](/img/structure/B4426738.png)
![1,3,6,7-tetramethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4426746.png)
![1-[4-(acetylamino)phenyl]-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4426752.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4426763.png)